Acetaldehyde, dimethylhydrazone

Description

Conceptual Framework of Hydrazone Chemistry

Hydrazones are a class of organic compounds characterized by the R₁R₂C=N-NR₃R₄ structure. smolecule.com They are typically formed through the condensation reaction of a hydrazine (B178648) with an aldehyde or a ketone. numberanalytics.comwikipedia.org This reaction involves the nucleophilic attack of the hydrazine on the carbonyl carbon, followed by the elimination of a water molecule. numberanalytics.comfiveable.me The resulting hydrazone functional group contains two nitrogen atoms with differing nucleophilicity and a C=N double bond that is conjugated with the lone pair of electrons on the terminal nitrogen atom. soeagra.com This electronic arrangement is the foundation of their diverse reactivity, allowing them to participate in reactions with both electrophiles and nucleophiles. soeagra.com

The mechanism of hydrazone formation is typically acid-catalyzed and proceeds through a tetrahedral intermediate. numberanalytics.comsoeagra.com The rate-determining step is often the dehydration of this intermediate. numberanalytics.com Hydrazones are generally more stable than their corresponding imines and can be crystalline, which aids in their purification. soeagra.com

Significance of Acetaldehyde (B116499), Dimethylhydrazone as a Synthetic Intermediate and Reagent

Acetaldehyde, dimethylhydrazone is a valuable C2-synthon, a building block that introduces a two-carbon unit into a molecule. Its significance lies in its ability to act as a nucleophile after deprotonation at the alpha-carbon (the carbon adjacent to the C=N bond). This generates a resonance-stabilized anion, which can then react with various electrophiles. This reactivity makes it a key component in numerous carbon-carbon bond-forming reactions.

Furthermore, the hydrazone moiety can participate in cycloaddition reactions, such as the aza-Diels-Alder reaction, acting as a dienophile. nih.govrsc.org In these reactions, the C=N bond of the hydrazone reacts with a diene to form a six-membered heterocyclic ring. This provides a direct route to the synthesis of complex nitrogen-containing compounds. The use of N,N-dialkylhydrazones, like this compound, in such reactions has expanded the scope of the aza-Diels-Alder reaction. nih.gov

The ability to regenerate the carbonyl group from the hydrazone under specific conditions further enhances its utility as a temporary protecting group for aldehydes.

Historical Context and Evolution of Research on this compound

The chemistry of hydrazones has a rich history, dating back to the late 19th century. numberanalytics.com Emil Fischer's synthesis of phenylhydrazine (B124118) in 1875 was a pivotal moment, leading to the use of hydrazones in the characterization of aldehydes and ketones. ictp.itprinceton.edu The development of the Wolff-Kishner reduction, which utilizes a hydrazone intermediate to convert a carbonyl group into a methylene (B1212753) group, further solidified the importance of this functional group in organic synthesis. fiveable.melibretexts.org

Research on this compound specifically gained momentum with the recognition of its potential as a versatile nucleophile. The pioneering work on the metallation of N,N-dimethylhydrazones demonstrated their utility in forming carbon-carbon bonds through alkylation and other reactions with electrophiles. This established this compound and its analogs as important reagents for the construction of complex organic molecules.

More recent research has focused on expanding the synthetic applications of this compound, particularly in asymmetric synthesis and multicomponent reactions. For instance, its use in organocatalyzed cascade reactions has been explored to create stereochemically rich cyclohexenals. nih.gov Additionally, its participation in novel cycloaddition reactions continues to be an active area of investigation, pushing the boundaries of heterocyclic synthesis. nih.govrsc.org

Interactive Data Table: Physicochemical Properties of this compound

| Property | Value | Unit | Source |

| Molecular Formula | C4H10N2 | chemeo.comnist.govnist.gov | |

| Molecular Weight | 86.1356 | g/mol | nist.govnist.gov |

| Boiling Point | 89.2 ± 23.0 | °C | smolecule.com |

| Density | 0.78 ± 0.1 | g/cm³ | smolecule.com |

| pKa | 4.69 ± 0.70 | smolecule.com | |

| Ionization Energy | 7.54 | eV | chemeo.comnist.gov |

| CAS Registry Number | 7422-90-4 | chemeo.comnist.govnist.gov |

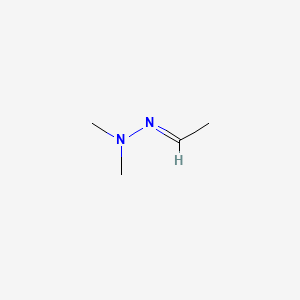

Structure

2D Structure

3D Structure

Properties

CAS No. |

7422-90-4 |

|---|---|

Molecular Formula |

C4H10N2 |

Molecular Weight |

86.14 g/mol |

IUPAC Name |

N-(ethylideneamino)-N-methylmethanamine |

InChI |

InChI=1S/C4H10N2/c1-4-5-6(2)3/h4H,1-3H3 |

InChI Key |

FDWQPDLACZBQBC-UHFFFAOYSA-N |

SMILES |

CC=NN(C)C |

Isomeric SMILES |

C/C=N/N(C)C |

Canonical SMILES |

CC=NN(C)C |

Other CAS No. |

7422-90-4 |

Synonyms |

A 078 A-078 A078 |

Origin of Product |

United States |

Synthetic Methodologies for Acetaldehyde, Dimethylhydrazone

Condensation Reactions for Primary Formation

The cornerstone of acetaldehyde (B116499), dimethylhydrazone synthesis is the condensation reaction, a process that involves the joining of two molecules with the elimination of a small molecule, typically water. quora.com

CH3-CH=O + (CH3)2N-NH2 → CH3-CH=N-N(CH3)2 + H2O quora.com

This reaction is often carried out in a weakly acidic environment to facilitate the dehydration step. orgosolver.com

The primary reagents for the synthesis of acetaldehyde, dimethylhydrazone are acetaldehyde and unsymmetrical dimethylhydrazine ((CH3)2N-NH2). Acetaldehyde, a volatile and reactive aldehyde, serves as the carbonyl component. nist.gov For laboratory-scale synthesis, acetaldehyde can be generated by warming paraldehyde (B1678423) with a small amount of sulfuric acid and then distilled directly into the reaction mixture. orgsyn.org

Unsymmetrical dimethylhydrazine provides the nucleophilic hydrazine (B178648) moiety. The reaction is typically performed in a suitable solvent. For instance, in the synthesis of a similar compound, acetaldehyde phenylhydrazone, a cooled solution of aqueous ethanol (B145695) was used. acs.org The reaction progress can be monitored using techniques like thin-layer chromatography (TLC). d-nb.info

A study on acetaldehyde phenylhydrazone synthesis provides insights into reaction conditions. Acetaldehyde was added to a cooled solution of aqueous ethanol, followed by the dropwise addition of phenylhydrazine (B124118) while stirring in the cold. acs.org After a period of stirring, the mixture was set aside for crystallization to occur, which could be expedited by scratching, extra cooling, or the addition of water. acs.org

Optimized Synthetic Protocols

Optimizing synthetic protocols is crucial for improving yield, purity, and efficiency. This includes the use of catalysts and careful consideration of the reaction environment.

While the condensation reaction can proceed without a catalyst, various catalysts can enhance the reaction rate and selectivity. Both acid and base catalysis can be employed. Trace amounts of acid, such as a few drops of concentrated HCl, have been used to prepare the low-melting form of acetaldehyde phenylhydrazone. acs.org Conversely, trace alkali, like a few drops of concentrated ammonia, can be used to produce the high-melting form. acs.org

In a broader context of hydrazone synthesis, various catalysts have been explored. For the synthesis of tetrahydrodipyrazolopyridines, a related reaction, numerous catalysts have been investigated, although a catalyst-free method in water was also developed. d-nb.info Furthermore, a patent describes the synthesis of 2,2-disubstituted acetaldehyde hydrazones using a transitional metal catalyst, specifically a titanium-sulfur compound, to react 1,1-disubstituted hydrazine with acetylene (B1199291) at room temperature and low pressure. google.com This method highlights an alternative route that avoids the direct use of acetaldehyde and the generation of water as a byproduct. google.com

Enzymatic catalysis also presents a modern approach. While not directly applied to this compound in the provided sources, engineered aldolases have been used for the aldol (B89426) condensation of acetaldehyde with aromatic aldehydes. nih.gov

The reaction environment's pH, as influenced by the addition of acid or base catalysts, can affect the product's properties, as seen in the formation of different melting point forms of acetaldehyde phenylhydrazone. acs.org Moreover, conducting the reaction under an inert atmosphere, such as dry N₂, can be beneficial, especially when handling air-sensitive reagents. lookchem.com

The following table summarizes the effects of different reaction parameters on the synthesis of hydrazones, drawing parallels to this compound synthesis.

| Parameter | Effect on Reaction | Example/Reference |

| Temperature | Controls reaction rate and minimizes side reactions/volatilization of acetaldehyde. | Cooled solutions (ice-bath) are often used. orgsyn.orgacs.org |

| Catalyst | Can accelerate the reaction and influence product characteristics. | Trace acid (HCl) or base (ammonia) can be used. acs.org |

| Solvent | Affects solubility of reactants and can influence reaction kinetics. | Aqueous ethanol is a common choice. acs.org |

| Atmosphere | An inert atmosphere can protect sensitive reagents. | Reactions can be run under dry N₂. lookchem.com |

Purification and Isolation Techniques for Research Applications

After the synthesis, the crude product needs to be purified and isolated to obtain this compound of high purity, suitable for research applications. Common techniques include crystallization and distillation.

For solid products like acetaldehyde phenylhydrazone, crystallization is a primary purification method. The crystals are typically harvested by filtration. acs.org The choice of solvent for crystallization is crucial for obtaining high-purity crystals.

For liquid products, fractional distillation is a standard purification technique. lookchem.com In the case of purifying acetaldehyde itself, fractional distillation in a glass helices-packed column under dry N₂ is employed, with the initial fraction being discarded. lookchem.com Another method involves shaking with sodium bicarbonate, drying with calcium sulfate, and then fractional distillation through a Vigreux column. lookchem.com These techniques can be adapted for the purification of the final this compound product.

The purity of the final product can be assessed using various analytical methods, including Gas Chromatography (GC) and spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and mass spectrometry. nist.govsigmaaldrich.com

Chemical Reactivity and Mechanistic Pathways of Acetaldehyde, Dimethylhydrazone

Oxidative Transformations

The oxidation of acetaldehyde (B116499), dimethylhydrazone can lead to the formation of various products, depending on the reagents and conditions employed. These transformations are crucial for the synthesis of other organic compounds.

Conversion to Nitriles via Cope Elimination

The oxidation of N,N-dialkylhydrazones can lead to the formation of nitriles through a process analogous to the Cope elimination. acs.org This reaction typically involves the formation of an N-oxide intermediate, which then undergoes a thermally induced syn-elimination. organic-chemistry.orgwikipedia.org The Cope elimination is an intramolecular E2 reaction that proceeds through a five-membered cyclic transition state. libretexts.orgchemistrysteps.com This mechanism dictates a syn-periplanar arrangement of the departing groups. wikipedia.orgchemistrysteps.com While the traditional Cope elimination involves the formation of an alkene, in the case of hydrazone oxides, the elimination results in the formation of a nitrile and a hydroxylamine. acs.orgorganic-chemistry.org

Catalyst-Mediated Oxidations (e.g., Methyltrioxorhenium)

Methyltrioxorhenium (MTO) has emerged as a highly efficient catalyst for the oxidation of various organic compounds, including aldehyde N,N-dimethylhydrazones. rsc.orgorganic-chemistry.org In the presence of hydrogen peroxide, MTO catalyzes the conversion of aldehyde dimethylhydrazones into the corresponding nitriles in high yields. rsc.orgpsu.edu This catalytic system is also effective for the oxidative cleavage of ketone N,N-dimethylhydrazones, regenerating the parent ketone. electronicsandbooks.comacs.org The reaction is typically carried out in a solvent mixture, and for basic hydrazones, the addition of a mild acid like acetic acid can help stabilize the MTO catalyst. electronicsandbooks.com The mechanism is believed to involve an electrophilic oxygen transfer from a peroxo-MTO complex to the terminal nitrogen atom of the hydrazone, forming an N-oxide intermediate. psu.edu

Role of Oxidants (e.g., Hydrogen Peroxide, Singlet Oxygen)

Hydrogen peroxide is a common oxidant used in the transformation of acetaldehyde, dimethylhydrazone. In the presence of a catalyst like MTO, it effectively converts the hydrazone to a nitrile. rsc.orgpsu.edu The oxidation of acetaldehyde with hydrogen peroxide can also lead to the formation of acetate, formate, and methyl radicals, particularly in the presence of iron(II). nih.gov The reaction mechanism can involve the attack of a hydroxyl radical on acetaldehyde to form an acetyl radical, which then decomposes. nih.gov

Singlet oxygen (¹O₂) is another reactive oxygen species that can react with organic molecules. nih.govresearchgate.net Dye-sensitized photo-oxygenation of substrates in the presence of aldehydes can lead to the formation of 1,2,4-trioxanes. unige.ch While direct studies on the reaction of singlet oxygen with this compound are not extensively detailed, the known reactivity of singlet oxygen with similar organic structures suggests potential for oxidative transformations.

Isomerization Phenomena

This compound can exist as E and Z isomers due to the restricted rotation around the carbon-nitrogen double bond. The study of their interconversion provides insights into the stability and reactivity of these isomers.

Thermal Isomerization Studies

The E-isomer of acetaldehyde, N,N-dimethylhydrazone is generally the more stable form. researchgate.netrsc.org Thermal reversion from the Z-isomer to the more stable E-isomer can occur. rsc.org The rate of this thermal Z to E isomerization has been studied, and for hydrazones of the type RCH=N-NMe₂, the rate is influenced by the nature of the R group. researchgate.netrsc.org Computational studies using density functional theory (DFT) have been employed to investigate the Gibbs energies of reaction and activation for the Z/E thermal isomerization of acetaldehyde, N,N-dimethylhydrazone. researchgate.netnih.gov These studies suggest that the isomerization process likely proceeds through an inversion pathway. researchgate.net

Photoisomerization (E/Z Isomerism) and Photolytic Processes

Under UV irradiation, the E-isomers of aliphatic aldehyde N,N-dimethylhydrazones can undergo photoisomerization to the Z-isomers. rsc.orgrsc.org This E to Z isomerization competes with photolysis, which can lead to the formation of nitriles. rsc.org For short irradiation times, the photoisomerization/thermal reversion cycle can be reversible. rsc.orgrsc.org The extent of isomerization can be significant; for instance, after a brief exposure to 254 nm light, (E)-acetaldehyde N,N-dimethylhydrazone can be isomerized to the (Z)-isomer by approximately 25%. rsc.orgpsu.edu

The photolysis of acetaldehyde itself has been studied in detail and proceeds through a radical chain mechanism, yielding products such as methane (B114726) and carbon monoxide. youtube.comyoutube.comrsc.org The process is initiated by the absorption of light, leading to the formation of methyl and formyl radicals. youtube.comyoutube.com Recent studies have also identified a "roaming mechanism" in the photodissociation of acetaldehyde, which bypasses the conventional transition state. cornell.edu

Interactive Data Table: Isomerization of Aldehyde Hydrazones

| Compound | Isomerization Condition | Z/E Ratio | Reference |

| Acetaldehyde-2,4-dinitrophenylhydrazone | 0.02-0.2% (v/v) phosphoric acid | 0.32 | nih.gov |

| Propanal-2,4-dinitrophenylhydrazone | 0.02-0.2% (v/v) phosphoric acid | 0.14 | nih.gov |

| Acetaldehyde-2,4-dinitrophenylhydrazone | UV irradiation (364 nm) | 0.55 | nih.gov |

| Propanal-2,4-dinitrophenylhydrazone | UV irradiation (364 nm) | 0.33 | nih.gov |

Conformational Analysis and Stereochemical Implications

The conformational landscape of this compound, like other N,N-dimethylhydrazones, is characterized by configurational and conformational isomerism. acs.org The C=N double bond gives rise to E and Z geometric isomers. Furthermore, rotation around the N-N single bond and the C-C single bond contributes to different conformational states.

Nuclear Magnetic Resonance (NMR) spectroscopy has been a important tool in assigning the configurations and conformations of aldehyde N,N-dimethylhydrazones. acs.org Studies on various aldehyde and ketone N,N-dimethylhydrazones have established that aldehyde derivatives primarily exist in a specific configuration. acs.org The stereochemistry of the anions formed from the deprotonation of aldehyde dimethylhydrazones, such as acetaldehyde dimethylhydrazone, has been investigated using ¹H NMR spectroscopy. rsc.org These studies provide insights into the rotational barriers of the resulting aza-allyl anions, which are crucial for understanding the stereochemical outcome of their subsequent reactions. rsc.org

The conformation of acetaldehyde itself has been a subject of interest, with eclipsed and bisected forms being identified. researchgate.net The principles governing the conformational preferences in acetaldehyde, such as stereoelectronic interactions, can be extended to its derivatives like the dimethylhydrazone. ic.ac.uk The donation of electrons from C-H bonds into the π* C=O (or C=N in the case of the hydrazone) and σ* C=O (or C=N) orbitals, along with Pauli repulsions, dictates the most stable conformation. ic.ac.uk

The stereochemical implications of this conformational behavior are significant in asymmetric synthesis. The deprotonation of chiral hydrazones and subsequent reaction with electrophiles can generate new stereogenic centers with high stereoselectivity. acs.org The existing chirality and the preferred conformation of the hydrazone direct the approach of the incoming electrophile, leading to a diastereomerically enriched product.

Nucleophilic and Electrophilic Reactions

This compound exhibits both nucleophilic and electrophilic character, making it a versatile synthon in organic synthesis. The nitrogen atoms can act as nucleophiles, while the carbon atom of the C=N bond can be electrophilic. More significantly, the α-carbon can be deprotonated to form a nucleophilic carbanion.

Reactions with Organolithium Reagents

Organolithium reagents are potent nucleophiles that readily add to the electrophilic carbon of the C=N bond in aldehyde dimethylhydrazones. acs.orgwikipedia.org This reaction is a key step in the synthesis of various substituted amines and other complex molecules. The addition of organolithium reagents to aldehyde dimethylhydrazones proceeds with a high degree of diastereocontrol, leading to the formation of threo 2-amino alcohols after subsequent steps. acs.org

The general mechanism involves the nucleophilic attack of the organolithium reagent on the imine carbon, forming a lithium-containing intermediate. This intermediate is then typically quenched with an electrophile or hydrolyzed to yield the final product. masterorganicchemistry.com The stereoselectivity of the addition can be influenced by the nature of the organolithium reagent, the solvent, and the presence of additives. uniurb.it For instance, additives like tetramethylethylenediamine (TMEDA) can enhance the reactivity of organolithium reagents. uniurb.it

| Reactant 1 | Organolithium Reagent | Product Type | Stereoselectivity | Reference |

| This compound | n-Butyllithium | Secondary amine derivative | High | acs.org |

| Propionaldehyde, dimethylhydrazone | Methyllithium | Secondary amine derivative | High | acs.org |

Carbon-Carbon Bond Formation Strategies

The formation of new carbon-carbon bonds is a cornerstone of organic synthesis. organic-chemistry.orgalevelchemistry.co.uk this compound serves as a valuable precursor for C-C bond formation, primarily through the generation of its α-lithio derivative. Deprotonation of the α-carbon with a strong base, such as an organolithium reagent, creates a potent nucleophile that can react with various electrophiles. vanderbilt.edu

This strategy is widely employed in the alkylation of aldehydes and ketones via their enolate equivalents. vanderbilt.edu The resulting aza-enolate of this compound can participate in reactions with alkyl halides, carbonyl compounds, and other electrophiles to construct more complex carbon skeletons. acs.orgvanderbilt.edu The use of chiral auxiliaries in conjunction with hydrazone chemistry allows for highly stereoselective C-C bond formation. acs.org

| Hydrazone Derivative | Electrophile | Reaction Type | Product | Reference |

| This compound anion | Methyl iodide | Alkylation | 2-Butanone, dimethylhydrazone | rsc.org |

| This compound anion | Benzaldehyde (B42025) | Aldol-type reaction | β-Hydroxy hydrazone | alevelchemistry.co.uk |

Complex Formation and Coordination Chemistry Principles

The nitrogen atoms of this compound possess lone pairs of electrons, enabling them to act as ligands in the formation of coordination complexes with metal ions. The coordination chemistry of hydrazones is a rich field, with applications in catalysis and materials science. nih.gov

Hydrazone-based ligands can form stable complexes with a variety of transition metals. The coordination can occur through one or both nitrogen atoms, leading to different coordination modes. The formation of these complexes can alter the reactivity of the hydrazone ligand, facilitating transformations that are not possible with the free hydrazone. For example, the coordination to a metal center can enhance the electrophilicity of the imine carbon or influence the stereochemical course of a reaction. The principles of coordination chemistry, such as the hard and soft acid and base (HSAB) theory, can be used to predict the stability and reactivity of these metal-hydrazone complexes.

Hydrolytic Cleavage and Regeneration of Carbonyl Compounds

A crucial step in the synthetic application of hydrazones as protecting groups or as intermediates in C-C bond formation is the final cleavage of the C=N bond to regenerate the parent carbonyl compound. acs.org Various methods have been developed for the mild and efficient hydrolysis of N,N-dimethylhydrazones. rsc.orgtandfonline.com

The cleavage can be achieved under oxidative or hydrolytic conditions. Oxidative cleavage often involves reagents that attack the hydrazone moiety, leading to its fragmentation and the release of the carbonyl compound. rsc.org For instance, ozonolysis can be employed to cleave the C=N bond. nih.gov

Hydrolytic methods typically involve treatment with an acid catalyst in the presence of water. youtube.com The mechanism is essentially the reverse of hydrazone formation. youtube.com The reaction is often driven to completion by using a large excess of water or by trapping the released hydrazine (B178648). youtube.com Glyoxylic acid has been reported as an effective reagent for the deprotection of aldehyde dimethylhydrazones under mild, aqueous conditions. tandfonline.com

| Hydrazone | Reagent | Conditions | Product | Reference |

| Aldehyde dimethylhydrazone | Aqueous glyoxylic acid | Room temperature | Aldehyde | tandfonline.com |

| Ketone dimethylhydrazone | Methyl iodide, then water | Reflux | Ketone | rsc.org |

| Aldehyde N,N-dimethylhydrazone | H₂O₂, Methyltrioxorhenium (MTO) | Mild acid | Nitrile | rsc.org |

Participation in Multi-Component Reactions

Multi-component reactions (MCRs) are powerful synthetic tools that allow for the construction of complex molecules from three or more starting materials in a single step. nih.govnih.gov Acetaldehyde and its derivatives have been shown to participate in various MCRs. nih.gov

While the direct use of acetaldehyde in some MCRs can be challenging due to its high reactivity and tendency to self-condense, protected forms like acetaldehyde dimethyl acetal (B89532) have been successfully employed as acetaldehyde surrogates. nih.gov This suggests that this compound could also serve as a valuable component in MCRs. The hydrazone functionality can act as a directing group or a reactive site for one of the reaction steps. For example, a copper-catalyzed multi-component reaction of aldehydes and aryl hydrazines has been developed for the synthesis of N',N'-diaryl acylhydrazines. rsc.org

The participation of this compound in MCRs would likely involve the in-situ generation of a reactive intermediate, such as its aza-enolate, which could then react with other components in the reaction mixture. This approach offers a convergent and atom-economical route to complex nitrogen-containing heterocycles and other valuable structures. nih.gov

Applications of Acetaldehyde, Dimethylhydrazone in Advanced Organic Synthesis

Strategies for Aldehyde and Ketone Homologation

Homologation, the process of extending a carbon chain by a specific number of atoms, is a fundamental strategy in organic synthesis. Acetaldehyde (B116499), dimethylhydrazone plays a crucial role in modern homologation methodologies, particularly in two-carbon homologation systems.

A significant application of Acetaldehyde, dimethylhydrazone is in the two-carbon homologation of aldehydes and ketones to α,β-unsaturated aldehydes. This is often achieved through the use of phosphonate reagents that incorporate a dimethylhydrazone-protected aldehyde group. These reagents, such as diethyl methylformyl-2-phosphonate dimethylhydrazone and diethyl ethylformyl-2-phosphonate dimethylhydrazone, provide a robust two-step process for chain extension.

The homologation cycle involves the condensation of the phosphonate reagent with a starting aldehyde or ketone. This reaction is typically facilitated by a strong base like lithium diisopropylamide (LDA) and results in the formation of an unsaturated aldehyde dimethylhydrazone, which has two additional carbon atoms. The subsequent step is the removal of the dimethylhydrazone protecting group to yield the desired α,β-unsaturated aldehyde. This two-step sequence offers an efficient alternative to traditional three-step methods that involve the reduction of an ester and subsequent oxidation.

The use of the dimethylhydrazone as a protecting group for the aldehyde functionality within the homologating reagent is key to the success of this strategy. The dimethylhydrazone group is stable under the basic conditions required for the condensation reaction, preventing unwanted side reactions.

This protection allows the phosphonate reagent to react smoothly with the carbonyl compound, extending the carbon chain as intended. Once the homologation is complete, the dimethylhydrazone group can be efficiently removed under acidic conditions to unmask the aldehyde functionality. A common method for deprotection involves a biphasic mixture of 1 M hydrochloric acid and petroleum ether. This robust protection-deprotection strategy streamlines the synthesis of α,β-unsaturated aldehydes, making it a valuable tool for organic chemists.

Role as a Protecting Group in Carbonyl Chemistry

The protection of carbonyl groups is a common requirement in multi-step organic synthesis to prevent their reaction with nucleophiles or bases. Dimethylhydrazones, formed from the reaction of a carbonyl compound with N,N-dimethylhydrazine, serve as effective protecting groups.

Protection: The formation of this compound from acetaldehyde is a straightforward condensation reaction. A convenient method involves stirring a mixture of the aldehyde, N,N-dimethylhydrazine, and anhydrous magnesium sulfate in a solvent like dichloromethane at room temperature. frontiersin.org The anhydrous magnesium sulfate acts as a water scavenger, driving the equilibrium towards the formation of the hydrazone and eliminating the need for azeotropic removal of water. frontiersin.org

Deprotection: The regeneration of the aldehyde from its dimethylhydrazone derivative can be accomplished under various conditions. While deprotection of ketone dimethylhydrazones can be achieved under mild conditions, aldehyde dimethylhydrazones can be more challenging to deprotect due to the potential for nitrile formation. frontiersin.org

Several effective methods for the deprotection of aldehyde dimethylhydrazones have been developed:

Aqueous Glyoxylic Acid: Stirring the aldehyde dimethylhydrazone with aqueous glyoxylic acid at room temperature provides a high-yield and clean method for deprotection. frontiersin.org

Biphasic Acidic Conditions: A mixture of 1 M hydrochloric acid and petroleum ether is also a robust method for removing the dimethylhydrazone group, particularly for α,β-unsaturated and diene-aldehyde dimethylhydrazones. nih.gov

Aqueous Copper(II) Chloride: While effective, this method has been reported to sometimes result in the formation of unknown side products, especially with diene aldehyde dimethylhydrazones. frontiersin.org

The choice of deprotection method often depends on the specific substrate and the presence of other functional groups in the molecule.

An important aspect of any protecting group strategy is its chemoselectivity. In molecules containing multiple functional groups, it is often necessary to protect one carbonyl group selectively over another. While specific studies on the selectivity of dimethylhydrazone formation for this compound in complex molecules are not extensively detailed in the provided search results, the general principles of carbonyl reactivity apply. Aldehydes are generally more electrophilic and less sterically hindered than ketones, suggesting that the formation of a dimethylhydrazone would likely occur preferentially at an aldehyde center in a molecule containing both functional groups.

The stability of the dimethylhydrazone group under various reaction conditions is also a critical consideration. Dimethylhydrazones are stable to strongly basic and nucleophilic reagents, which allows for transformations to be carried out on other parts of the molecule without affecting the protected carbonyl group. This stability is a key factor in their utility as protecting groups in complex synthetic sequences.

Synthesis of Nitrogen-Containing Heterocyclic Compounds

Hydrazones, including this compound, are valuable precursors for the synthesis of a variety of nitrogen-containing heterocyclic compounds. smolecule.com These heterocycles are of significant interest due to their presence in many biologically active molecules and pharmaceuticals.

While the direct use of this compound in the synthesis of specific heterocycles is not extensively detailed in the provided search results, the general reactivity of hydrazones allows for their conversion into several important classes of heterocyclic compounds, including:

Pyrazoles: Pyrazoles can be synthesized through various methods involving hydrazones. For instance, the reaction of aldehyde hydrazones with electron-deficient olefins, catalyzed by iodine, can yield pyrazole derivatives. nih.gov Copper-catalyzed oxidative coupling reactions of hydrazones with maleimides also lead to the formation of pyrazoles. nih.gov

Triazoles: The synthesis of 1,2,4-triazoles can be achieved through the oxidative cyclization of hydrazones. nih.gov Another approach involves the 1,3-dipolar cycloaddition of a nitrilimine, generated from a hydrazonoyl hydrochloride, with an oxime derived from an aldehyde. nih.gov

Pyridazines: While direct synthesis from this compound is not explicitly described, pyridazines can be formed from β,γ-unsaturated hydrazones through copper-catalyzed cyclization reactions. organic-chemistry.org

The carbon-nitrogen double bond and the nucleophilic nitrogen atoms of the hydrazone moiety provide the necessary reactivity for these cyclization reactions, making this compound and related compounds important building blocks in heterocyclic chemistry.

Pyrrole and Pyridazine Derivatives Synthesis

The synthesis of pyrrole and pyridazine derivatives constitutes a significant area of research in medicinal and materials chemistry due to the diverse biological and photophysical properties exhibited by these heterocyclic scaffolds. This compound, as a member of the N,N-dialkylhydrazone class, can be strategically employed in the construction of these important five- and six-membered rings.

Pyrrole Synthesis:

While direct, well-documented examples of this compound in classical pyrrole syntheses are not abundant in readily available literature, its application can be understood through the principles of the Paal-Knorr pyrrole synthesis. This powerful method involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia to furnish the corresponding pyrrole. wikipedia.orgalfa-chemistry.com The reaction is typically conducted under neutral or weakly acidic conditions, as strongly acidic environments can favor the formation of furan byproducts. organic-chemistry.org

The mechanism of the Paal-Knorr synthesis involves the initial formation of a hemiaminal upon the attack of the amine on one of the carbonyl groups. Subsequent intramolecular cyclization via attack on the second carbonyl group, followed by dehydration, leads to the aromatic pyrrole ring. wikipedia.orgalfa-chemistry.com In the context of this compound, it can be envisioned to serve as a precursor to the necessary amine functionality. Hydrolysis of the hydrazone would in situ generate N,N-dimethylhydrazine, which could then participate in the Paal-Knorr reaction. However, the more common application of N,N-dimethylhydrazones in pyrrole synthesis involves their role as directing and activating groups in reactions involving α-lithiation followed by reaction with electrophiles, a pathway that offers regiochemical control.

Table 1: General Scheme of Paal-Knorr Pyrrole Synthesis

| Reactant 1 | Reactant 2 | Conditions | Product |

| 1,4-Dicarbonyl Compound | Primary Amine or Ammonia | Neutral or weakly acidic | Substituted Pyrrole |

Pyridazine Synthesis:

The construction of the pyridazine ring, a six-membered heterocycle with two adjacent nitrogen atoms, can be efficiently achieved using hydrazone derivatives. One of the primary strategies involves the reaction of β,γ-unsaturated hydrazones, which can undergo cyclization to form 1,6-dihydropyridazines. These intermediates can then be readily oxidized to the corresponding aromatic pyridazines. organic-chemistry.org

Furthermore, N,N-dimethylhydrazones can serve as precursors to 1,2-diaza-1,3-dienes, which are key intermediates in aza-Diels-Alder reactions for the synthesis of tetrahydropyridazines. nih.govnih.gov These reactions, which are a type of [4+2] cycloaddition, provide a powerful tool for the construction of the pyridazine core with a high degree of stereochemical control. wikipedia.org The 1,2-diaza-1,3-diene can be generated in situ from the corresponding α-halohydrazone under basic conditions. This intermediate then reacts with a dienophile, such as an alkene, to yield the tetrahydropyridazine ring system. nih.govresearchgate.net Subsequent oxidation can then lead to the aromatic pyridazine.

Table 2: General Approach to Pyridazine Synthesis via Aza-Diels-Alder Reaction

| Precursor | Reaction Type | Intermediate | Product |

| α-Halohydrazone | Elimination | 1,2-Diaza-1,3-diene | Tetrahydropyridazine |

| Tetrahydropyridazine | Oxidation | - | Pyridazine |

Cycloaddition Reactions

Cycloaddition reactions are powerful tools in organic synthesis for the construction of cyclic compounds in a stereospecific and convergent manner. This compound, and other N,N-dialkylhydrazones can participate in these reactions, acting as either the 2π or 4π component, depending on the reaction type and substitution pattern.

The most relevant cycloaddition reaction for the synthesis of six-membered rings involving hydrazones is the [4+2] cycloaddition, also known as the Diels-Alder reaction. wikipedia.org In this context, N,N-dimethylhydrazones of α,β-unsaturated aldehydes can function as azadienes (the 4π component), reacting with electron-deficient alkenes (dienophiles) to form tetrahydropyridine derivatives. While this compound itself is not an α,β-unsaturated system, it can be a precursor to such systems.

More directly, this compound can be considered as a dienophile in inverse-electron-demand aza-Diels-Alder reactions. In this type of reaction, an electron-rich species like this compound (the dienophile) reacts with an electron-poor diene. However, literature examples specifically detailing this reactivity for this compound are scarce.

It is more common for N,N-dimethylhydrazones to be involved in formal [2+2+2] cycloadditions for the synthesis of pyridines. These reactions can proceed through a cascade of pericyclic reactions, where a vinylallene intermediate, generated in situ, undergoes a [4+2] cycloaddition with an unactivated N,N-dialkylhydrazone. semanticscholar.org

Precursor for Specialized Nitrogen-Substituted Reagents

This compound can serve as a valuable starting material for the preparation of more specialized nitrogen-containing reagents, which are useful in a variety of organic transformations. One of the most significant applications in this regard is its role as a precursor to diazoethane.

Diazo compounds are highly versatile reagents in organic synthesis, participating in a wide range of reactions including cyclopropanations, C-H insertions, and Wolff rearrangements. The oxidation of hydrazones is a common method for the preparation of diazo compounds. While specific and detailed protocols for the oxidation of this compound to diazoethane are not extensively covered in the readily available literature, the general principle is well-established. The reaction typically involves the use of an oxidizing agent such as manganese dioxide, lead tetraacetate, or mercuric oxide.

The resulting diazoethane is a reactive species that can be used immediately in subsequent reactions. For example, it can react with alkenes to form pyrazoline intermediates, which can then be converted to cyclopropanes.

The ability to generate a reactive diazo species from a stable, easily handled precursor like this compound highlights its utility in facilitating complex synthetic transformations that require the introduction of a two-carbon unit with a nitrogen atom.

Table 3: Potential Transformation of this compound

| Starting Material | Reagent | Product | Application of Product |

| This compound | Oxidizing Agent | Diazoethane | Cyclopropanation, C-H insertion |

Spectroscopic and Structural Elucidation in Research

Advanced NMR Spectroscopy for Structural and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural and conformational analysis of organic molecules like acetaldehyde (B116499) dimethylhydrazone. Both ¹H and ¹³C NMR provide invaluable information about the electronic environment of the hydrogen and carbon atoms within the molecule, respectively. ipb.ptdoi.org

In the ¹H NMR spectrum of acetaldehyde, the precursor to acetaldehyde dimethylhydrazone, distinct signals are observed for the different types of protons. hmdb.caresearchgate.netyoutube.com The aldehyde proton typically appears significantly downfield, between 9 and 10 ppm, due to the deshielding effect of the adjacent carbonyl group. youtube.comlibretexts.org The protons of the methyl group are found further upfield, generally around 2 ppm. youtube.com The splitting of these signals, governed by the (n+1) rule, provides information about the number of adjacent protons. youtube.comlibretexts.org For instance, the aldehyde proton signal is split into a quartet by the three methyl protons, while the methyl proton signal is split into a doublet by the single aldehyde proton. youtube.com

Similarly, the ¹³C NMR spectrum of acetaldehyde shows two distinct resonances corresponding to the carbonyl carbon and the methyl carbon. chemicalbook.comhmdb.ca The chemical shifts of these carbons provide further confirmation of the molecular structure.

For acetaldehyde dimethylhydrazone itself, advanced NMR techniques such as 2D HETCOR (Heteronuclear Correlation) and COLOC (Correlation Spectroscopy for Long-Range Couplings) can be employed to establish correlations between protons and carbons, aiding in unambiguous signal assignments. doi.org These techniques are particularly useful for elucidating the connectivity within the molecule and confirming the formation of the dimethylhydrazone derivative. ipb.pt Conformational analysis can also be performed by studying coupling constants and through advanced experiments like ROESY (Rotating-frame Overhauser Effect Spectroscopy), which can reveal through-space interactions between protons. ipb.pt

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Acetaldehyde

| Atom | Predicted Chemical Shift (ppm) | Splitting Pattern |

| Aldehyde H | 9.0 - 10.0 | Quartet |

| Methyl H | ~2.0 | Doublet |

| Carbonyl C | Not applicable | Not applicable |

| Methyl C | Not applicable | Not applicable |

Note: Actual chemical shifts can vary depending on the solvent and other experimental conditions.

Mass Spectrometry for Compound Identification and Reaction Monitoring

Mass spectrometry (MS) is a powerful analytical tool used for determining the molecular weight and elemental composition of a compound, as well as for elucidating its structure through fragmentation analysis. nist.govlibretexts.org In the context of acetaldehyde dimethylhydrazone, MS is crucial for its identification and for monitoring reactions in which it is involved. nist.govmdpi.com

The electron ionization (EI) mass spectrum of acetaldehyde dimethylhydrazone would exhibit a molecular ion peak ([M]⁺) corresponding to its molecular weight of 86.1356 g/mol . nist.gov The fragmentation pattern observed in the mass spectrum provides a unique "fingerprint" of the molecule. docbrown.info Common fragmentation pathways for aldehydes and their derivatives include α-cleavage, which is the breaking of the bond adjacent to the carbonyl or imine group. miamioh.eduyoutube.com For acetaldehyde, prominent fragments include the loss of a hydrogen atom (M-1) to form [CH₃CO]⁺ (m/z 43) and the loss of a methyl radical (M-15) to form [CHO]⁺ (m/z 29). docbrown.info Similar fragmentation patterns, with modifications due to the dimethylamino group, would be expected for acetaldehyde dimethylhydrazone.

Mass spectrometry, particularly when coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS), is an invaluable technique for reaction monitoring. mdpi.comrsc.orgnih.gov It allows for the real-time or near-real-time analysis of reaction mixtures, enabling researchers to track the consumption of reactants, the formation of intermediates, and the appearance of the final product, acetaldehyde dimethylhydrazone. mit.edu This is particularly important in studies of complex reaction mechanisms or in optimizing reaction conditions. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, further aiding in the confident identification of compounds in a mixture. semanticscholar.org In some cases, derivatization with reagents like 2,4-dinitrophenylhydrazine (B122626) (DNPH) is used to create more stable and readily detectable derivatives for MS analysis. longdom.orgresearchgate.net

Table 2: Key Mass Spectrometry Data for Acetaldehyde Dimethylhydrazone

| Parameter | Value | Source |

| Molecular Formula | C₄H₁₀N₂ | nist.gov |

| Molecular Weight | 86.1356 g/mol | nist.gov |

| CAS Registry Number | 7422-90-4 | nist.gov |

UV-Visible Spectroscopy in Photoisomerization Studies

UV-Visible spectroscopy is a technique that measures the absorption of ultraviolet and visible light by a molecule. It is particularly useful for studying compounds with chromophores, such as the C=N double bond in acetaldehyde dimethylhydrazone, and for investigating photochemical processes like photoisomerization. researchgate.netpeerj.comscience-softcon.de

Hydrazones, including acetaldehyde dimethylhydrazone, can exist as (E) and (Z) geometric isomers due to restricted rotation around the C=N double bond. These isomers often have distinct UV-Vis absorption spectra. researchgate.net The (E)-to-(Z) isomerization can be induced by irradiating the sample with UV light of a specific wavelength. nih.gov

In a typical photoisomerization study, the UV-Vis spectrum of the initial isomer (e.g., the more stable E-isomer) is recorded. The sample is then irradiated with UV light, and the spectral changes are monitored over time. researchgate.net The appearance of new absorption bands or changes in the intensity of existing bands can indicate the formation of the other isomer. nih.gov For example, the photoisomerization of acylhydrazones has been studied by observing changes in their UV-Vis spectra upon irradiation. researchgate.net The progress of the isomerization can be quantified by analyzing the spectral data, often in conjunction with other techniques like NMR. nih.gov

The information obtained from UV-Visible spectroscopy is crucial for understanding the photochemical behavior of acetaldehyde dimethylhydrazone and related compounds, which is relevant in fields such as photochemistry and materials science. copernicus.org

Chromatographic Techniques for Reaction Mixture Analysis

Chromatography is an essential set of techniques for separating, identifying, and quantifying the components of a mixture. youtube.com In the context of acetaldehyde dimethylhydrazone, both gas chromatography (GC) and high-performance liquid chromatography (HPLC) are widely used for analyzing reaction mixtures. nih.govnih.gov

Gas chromatography, particularly when coupled with a mass spectrometer (GC-MS), is a powerful tool for the analysis of volatile compounds like acetaldehyde and its derivatives. mdpi.comnih.govresearchgate.net The components of a mixture are separated based on their boiling points and interactions with the stationary phase of the GC column. nih.gov The retention time, the time it takes for a compound to travel through the column, is a characteristic property that can be used for identification. The mass spectrometer then provides definitive structural information for each separated component. mdpi.comnih.gov Headspace GC-MS is a particularly useful variation for analyzing volatile compounds in a sample matrix. nih.gov

High-performance liquid chromatography (HPLC) is another versatile technique used for the separation of compounds in a liquid mobile phase. perlan.com.plnih.gov For the analysis of aldehydes and their hydrazone derivatives, reverse-phase HPLC is commonly employed. nih.govnih.gov In many cases, derivatization with a reagent such as 2,4-dinitrophenylhydrazine (DNPH) or dansylhydrazine is performed to create derivatives that are more easily detected by UV or fluorescence detectors. nih.govchrom-china.comresearchgate.net This approach enhances the sensitivity and selectivity of the analysis. nih.govnih.gov The development of optimized HPLC methods, including the choice of the column, mobile phase composition, and detector, is crucial for achieving clear separation and accurate quantification of acetaldehyde dimethylhydrazone and other components in a reaction mixture. perlan.com.plnih.gov

Table 3: Chromatographic Methods for Aldehyde Analysis

| Technique | Derivatizing Agent (if applicable) | Detector | Application |

| Gas Chromatography (GC) | O-(2,3,4,5,6-pentafluorobenzyl)-hydroxylamine (PFBHA) | Mass Spectrometry (MS) | Analysis of volatile aldehydes in various matrices. nih.gov |

| High-Performance Liquid Chromatography (HPLC) | 2,4-Dinitrophenylhydrazine (DNPH) | UV-Visible or Fluorescence | Quantification of aldehydes in biological and environmental samples. nih.govnih.gov |

| High-Performance Liquid Chromatography (HPLC) | Dansylhydrazine | Fluorescence | Trace analysis of formaldehyde (B43269) and acetaldehyde. chrom-china.comresearchgate.net |

Computational and Theoretical Investigations of Acetaldehyde, Dimethylhydrazone

Quantum Chemical Calculations for Energetics and Electronic Structure

Quantum chemical calculations are fundamental to understanding the stability and electronic properties of Acetaldehyde (B116499), dimethylhydrazone. These calculations provide a molecular-level picture of electron distribution and energy, which dictates the molecule's behavior.

DFT and MP2 Level Computations

Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) are two of the most widely used methods for studying molecular systems. DFT methods, such as B3LYP and MPWB1K, are known for their balance of computational cost and accuracy in predicting molecular geometries and energies. researchgate.net For instance, the B3LYP functional, often paired with a dispersion correction (like B3LYP-D3), is effective in accounting for non-covalent interactions, which can be significant in larger molecules. acs.org

MP2 theory, a post-Hartree-Fock method, offers a higher level of theory by including electron correlation effects more explicitly. researchgate.net This is particularly important for accurately calculating interaction energies and activation barriers. Comparative studies on similar hydrazone systems have employed both DFT and MP2 methods to provide a comprehensive understanding of their electronic structure and energetics. acs.org

Basis Set Selection and Methodological Considerations

The choice of basis set is crucial for the accuracy of quantum chemical calculations. For molecules like Acetaldehyde, dimethylhydrazone, which contain heteroatoms, polarized and diffuse functions are essential. Basis sets such as the 6-311++G(3df,2p) and the aug-cc-pVDZ are commonly employed. researchgate.netacs.org The "++" indicates the presence of diffuse functions on both heavy atoms and hydrogen, which are important for describing anions and weak interactions. The "(3df,2p)" and "aug-cc-pVDZ" notations refer to the inclusion of multiple polarization functions, which allow for more flexibility in describing the shape of atomic orbitals within the molecule.

Methodological considerations also involve the choice of the computational model, such as whether to perform calculations in the gas phase or to include solvent effects. The polarizable continuum model (PCM) is a common approach to simulate the influence of a solvent on the molecule's properties. researchgate.net

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for mapping out the potential energy surfaces of chemical reactions, thereby elucidating their mechanisms. This involves identifying transition states, intermediates, and the energetic barriers that separate them.

Transition State Analysis and Activation Barriers

A transition state represents the highest energy point along a reaction coordinate and is characterized by a single imaginary vibrational frequency. Locating this structure is key to understanding the kinetics of a reaction. For reactions involving this compound, such as its thermal Z/E isomerization, computational methods can be used to calculate the geometry and energy of the transition state. researchgate.net

The activation barrier, or Gibbs free energy of activation (ΔG‡), is the energy difference between the reactants and the transition state. This value is critical for predicting reaction rates. For the Z/E isomerization of this compound, DFT methods like B3LYP, BB1K, MPW1B95, and MPWB1K have been used to estimate these activation barriers. researchgate.net

| Computational Method | Basis Set | ΔG‡ (kcal/mol) |

|---|---|---|

| B3LYP | 6-311++G(3df,2p) | 22.5 |

| BB1K | 6-311++G(3df,2p) | 24.1 |

| MPW1B95 | 6-311++G(3df,2p) | 23.8 |

| MPWB1K | 6-311++G(3df,2p) | 24.5 |

Prediction of Reaction Pathways and Intermediates

Beyond the transition state, computational modeling can predict the entire reaction pathway, including any stable intermediates that may be formed. For example, in reactions such as hydrolysis or oxidation of this compound, computational studies can identify the structures of intermediates, which can provide targets for experimental detection.

By mapping the minimum energy path (MEP), researchers can visualize the geometric changes that the molecule undergoes as it transforms from reactants to products. This detailed understanding of the reaction pathway is essential for controlling reaction outcomes and designing more efficient synthetic routes.

Conformational Landscape and Isomer Stability Studies

Molecules with rotatable bonds, like this compound, can exist in multiple conformations. Understanding the relative stabilities of these conformers is crucial as the most stable conformer will be the most populated at equilibrium and will likely dictate the molecule's observed properties and reactivity.

Computational studies on analogous systems, such as acetaldehyde phenylhydrazone, have shown that the E and Z isomers around the C=N double bond have very similar energies, with the E conformation being slightly more stable in the gas phase. acs.org A similar situation is expected for this compound, where the relative stability of the E and Z isomers can be quantified by calculating their Gibbs free energies. The thermal reversion of the Z-isomer to the more stable E-isomer has been noted for aliphatic aldehyde N,N-dimethylhydrazones. researchgate.net

The conformational landscape can be explored by systematically rotating the single bonds in the molecule and calculating the energy at each step. This process, known as a potential energy surface scan, helps to identify all low-energy conformers.

| Isomer | Computational Method | Basis Set | Relative Gibbs Free Energy (kcal/mol) |

|---|---|---|---|

| E-isomer | B3LYP/6-31G(d) | - | 0.00 |

| Z-isomer | B3LYP/6-31G(d) | - | 1.25 |

Based on a comprehensive search of available scientific literature, there are no specific research articles or publicly accessible data detailing molecular dynamics simulations focused on the reactive behavior of the chemical compound this compound.

Therefore, it is not possible to provide a scientifically accurate and detailed article on this specific topic as requested. The field of computational and theoretical chemistry, including the use of molecular dynamics simulations, is highly specific, and research is published on a per-compound basis. While extensive research exists on the reactive behavior of acetaldehyde itself with various reactants, this level of detailed computational investigation does not appear to have been published for its dimethylhydrazone derivative.

Should research on the molecular dynamics of this compound become available in the future, a detailed article could then be generated.

Analytical Methodologies for Detection and Quantification in Environmental Transformations

Chromatographic Methods for Transformation Product Analysis

Chromatography, a cornerstone of analytical chemistry, provides the necessary separation power to isolate specific compounds from complex mixtures. For the analysis of acetaldehyde (B116499), dimethylhydrazone and related compounds, both gas and liquid chromatography techniques are invaluable.

Gas chromatography coupled with tandem mass spectrometry (GC-MS/MS) is a highly sensitive and selective technique for the determination of volatile and semi-volatile organic compounds. researchgate.net Research has demonstrated the successful application of GC-MS/MS for the simultaneous determination of several transformation products of 1,1-dimethylhydrazine (B165182), including acetaldehyde, dimethylhydrazone. researchgate.net

This method typically involves the separation of analytes on a capillary column, followed by ionization and detection using a mass spectrometer operating in multiple reaction monitoring (MRM) mode. researchgate.netnih.gov The MRM mode enhances selectivity by monitoring specific precursor-to-product ion transitions, which significantly reduces matrix interference and improves detection limits. researchgate.netnih.gov For instance, a study on the transformation products of 1,1-dimethylhydrazine reported detection limits in the range of 0.3–2.3 ng/mL for various analytes, including this compound, using GC-MS/MS. researchgate.net This level of sensitivity is crucial for detecting trace amounts of the compound in environmental samples. researchgate.net The use of a polar stationary phase, such as HP-INNOWAX, has been shown to provide efficient separation of these transformation products. researchgate.net

Table 1: GC-MS/MS Parameters for this compound Analysis

| Parameter | Value |

|---|---|

| Column | HP-INNOWAX (or equivalent polar stationary phase) |

| Ionization Mode | Electron Ionization (EI) |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

| Precursor Ion (m/z) | Specific to this compound |

| Product Ion (m/z) | Specific to this compound |

| Collision Energy (eV) | Optimized for the specific transition |

High-performance liquid chromatography (HPLC) is a versatile technique suitable for the analysis of a wide range of compounds, including those that are not sufficiently volatile for GC analysis. nih.govepa.gov For the analysis of hydrazones, which are derivatives of aldehydes and ketones, HPLC with UV detection is a common approach. nih.govpjsir.org

The methodology often involves the derivatization of the target analyte to form a hydrazone that can be readily detected by a UV detector. nih.govpjsir.orgrasayanjournal.co.inciac.jl.cn For instance, hydrazine (B178648) can be derivatized with salicylaldehyde (B1680747) or benzaldehyde (B42025) to form a corresponding hydrazone, which can then be separated on a reversed-phase C18 column and detected at a specific wavelength. nih.govrasayanjournal.co.in A study on the determination of hydrazine in sludge samples utilized HPLC with UV detection at 313 nm after derivatization with benzaldehyde. nih.gov Another method for determining hydrazine in water used 2-hydroxynaphthaldehyde as a derivatizing reagent with UV detection at 330 nm. pjsir.org While these examples focus on hydrazine, the principle is directly applicable to the analysis of pre-formed hydrazones like this compound. The selection of the mobile phase, typically a mixture of an organic solvent like methanol (B129727) or acetonitrile (B52724) and water, is crucial for achieving optimal separation. nih.govpjsir.orgrasayanjournal.co.in

Table 2: Typical HPLC Conditions for Hydrazone Analysis

| Parameter | Condition |

|---|---|

| Column | Reversed-phase C18 |

| Mobile Phase | Isocratic or gradient mixture of Methanol/Water or Acetonitrile/Water |

| Detector | UV-Vis |

| Detection Wavelength | Dependent on the chromophore of the specific hydrazone |

Sample Preparation and Extraction Techniques for Complex Matrices

The analysis of environmental samples is often complicated by the presence of a complex matrix that can interfere with the detection of the target analyte. Therefore, effective sample preparation and extraction are critical steps to isolate the compound of interest and remove interfering substances.

Accelerated Solvent Extraction (ASE) is a technique that uses elevated temperatures and pressures to extract analytes from solid and semi-solid samples quickly and with less solvent than traditional methods like Soxhlet extraction. thermoscientific.comthermofisher.comresearchgate.nettandfonline.com This automated technique is particularly useful for the extraction of persistent organic pollutants from environmental matrices such as soil and sludge. thermoscientific.comresearchgate.nettandfonline.com

The elevated temperature increases the extraction efficiency, while the high pressure keeps the solvent in its liquid state, allowing for faster and more efficient extraction. thermofisher.com ASE has been successfully applied to the extraction of a wide range of environmental contaminants, including polycyclic aromatic hydrocarbons (PAHs), polychlorinated biphenyls (PCBs), and phenols. nih.gov The reduced solvent consumption and faster extraction times make ASE an environmentally friendly and efficient alternative for sample preparation in the analysis of transformation products like this compound from solid matrices. thermoscientific.comthermofisher.com

Solid-Phase Microextraction (SPME) is a solvent-free, non-destructive sample preparation technique that is widely used for the analysis of volatile and semi-volatile organic compounds in environmental samples. helsinki.finih.govnih.govrsc.org It combines sampling, extraction, and preconcentration into a single step. nih.gov SPME is particularly well-suited for coupling with GC-MS. helsinki.finih.gov

The technique involves exposing a fused silica (B1680970) fiber coated with a stationary phase to the sample matrix (either directly or in the headspace). helsinki.fi The analytes partition between the sample matrix and the fiber coating. helsinki.finih.gov After a defined extraction time, the fiber is transferred to the injection port of the gas chromatograph, where the analytes are thermally desorbed for analysis. helsinki.fi The choice of fiber coating is critical and depends on the polarity and volatility of the target analyte. rsc.org For volatile compounds like this compound, headspace SPME is often preferred. nih.gov The performance of SPME can be influenced by matrix characteristics such as pH and organic matter content. nih.gov Research has shown that SPME is a sensitive method for the detection of formaldehyde (B43269) dimethylhydrazone, a related compound, in water. nih.gov

Method Validation for Accuracy and Sensitivity in Research Studies

To ensure the reliability and credibility of research findings, analytical methods must be rigorously validated. nih.govinorganicventures.com Method validation demonstrates that a particular method is suitable for its intended purpose by evaluating key performance characteristics. inorganicventures.comscirp.org

Key parameters assessed during method validation for trace analysis include:

Specificity/Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. inorganicventures.com

Linearity and Working Range: The range of concentrations over which the method provides results that are directly proportional to the concentration of the analyte. nih.gov

Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision describes the degree of agreement among a series of measurements. scirp.org

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. nih.govresearchgate.net

Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal use. inorganicventures.com

Recovery: The efficiency of the extraction procedure in recovering the analyte from the sample matrix. nih.gov

For trace analysis of environmental transformation products, achieving low detection and quantification limits is paramount. nih.gov The validation process provides the necessary evidence that the chosen analytical methodology is capable of producing accurate and sensitive data for research studies on compounds like this compound. nih.govscirp.org

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 1,1-dimethylhydrazine |

| Formaldehyde dimethylhydrazone |

| Hydrazine |

| Salicylaldehyde |

| Benzaldehyde |

| 2-hydroxynaphthaldehyde |

| Polycyclic aromatic hydrocarbons (PAHs) |

| Polychlorinated biphenyls (PCBs) |

Broader Context: Acetaldehyde, Dimethylhydrazone Within Hydrazone Chemistry

Comparison with Other Aldehyde and Ketone Hydrazones

Hydrazones are a class of organic compounds characterized by the C=N-N linkage, typically formed through the condensation reaction of an aldehyde or a ketone with a hydrazine (B178648). dergipark.org.tr Acetaldehyde (B116499), dimethylhydrazone is a simple aliphatic aldehyde hydrazone. Its properties and reactivity can be understood by comparing it with other members of this class, including those derived from other aldehydes and ketones.

The reactivity of hydrazones is influenced by the nature of the carbonyl compound and the hydrazine from which they are derived. For instance, the presence of the two methyl groups on the terminal nitrogen atom in acetaldehyde, dimethylhydrazone, inherited from UDMH, sterically and electronically influences its behavior compared to acetaldehyde hydrazone, which lacks these methyl groups. nih.gov

| Property | This compound | Acetaldehyde hydrazone | Formaldehyde (B43269) dimethylhydrazone (FDMH) |

| Molecular Formula | C4H10N2 | C2H6N2 | C3H8N2 |

| Molecular Weight | 86.14 g/mol nist.gov | 58.08 g/mol nih.gov | 72.12 g/mol |

| Parent Aldehyde | Acetaldehyde | Acetaldehyde | Formaldehyde |

| Parent Hydrazine | Unsymmetrical dimethylhydrazine (UDMH) | Hydrazine | Unsymmetrical dimethylhydrazine (UDMH) |

| Significance | Transformation product of UDMH. researchgate.net | A basic hydrazone structure. nih.gov | Major transformation product of UDMH. researchgate.netnih.gov |

The comparison extends to hydrazones derived from ketones as well. Generally, aldehyde hydrazones are more reactive than ketone hydrazones due to the lesser steric hindrance around the carbonyl carbon of the parent aldehyde. This difference in reactivity is a fundamental concept in carbonyl chemistry and applies to their corresponding hydrazone derivatives.

Derivatization in Hydrazine Chemistry and Transformation Products

Derivatization is a common technique in analytical chemistry used to convert an analyte into a product that is more suitable for analysis, for instance, by enhancing its detectability. In the context of hydrazine chemistry, aldehydes and ketones are frequently used as derivatizing agents for hydrazines. The reaction forms a stable hydrazone which can then be readily analyzed by techniques like gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC). nih.govresearchgate.netchrom-china.com

Conversely, this compound itself is a product of a derivatization-like process occurring in the environment or in specific chemical reactions where UDMH reacts with acetaldehyde. This reaction is significant for a few key reasons:

Indicator of UDMH Contamination : The presence of this compound in environmental samples can serve as an indicator of UDMH contamination, as it is a known transformation product. mdpi.com

Analytical Standard : Pure this compound can be used as an analytical standard for the accurate quantification of this specific transformation product in environmental monitoring.

Chemical Synthesis : The formation of this compound is a straightforward condensation reaction. This type of reaction is fundamental in organic synthesis for the creation of various C-N bonds. smolecule.com

Under certain conditions, this compound can undergo further transformations. For example, oxidation reactions can convert hydrazones into other nitrogen-containing compounds. smolecule.com The stability and reactivity of this compound are therefore of interest in understanding the complete degradation pathway of UDMH.

Role in the Chemistry of Unsymmetrical Dimethylhydrazine (UDMH) Transformation

Unsymmetrical dimethylhydrazine (UDMH), with the formula (CH₃)₂NNH₂, is a high-energy fuel used in rocket propulsion. wikipedia.orgacs.org Its release into the environment is a significant concern due to its toxicity and the toxicity of its degradation products. bohrium.comnih.gov this compound is one of the numerous transformation products formed from the oxidative degradation of UDMH. bohrium.comresearchgate.net

The formation of this compound in the environment is believed to occur when UDMH or its intermediates react with acetaldehyde, which can be present from various biogenic or anthropogenic sources. Studies have identified this compound among the suite of UDMH transformation products in soil and water samples. researchgate.netmdpi.com

| Transformation Product | Chemical Formula | Common Abbreviation |

| N-Nitrosodimethylamine | C2H6N2O | NDMA |

| Formaldehyde dimethylhydrazone | C3H8N2 | FDMH |

| 1,1,4,4-Tetramethyl-2-tetrazene | C4H12N4 | TMT |

| N,N-Dimethylformamide | C3H7NO | DMF |

| Methylhydrazine | CH6N2 | MMH |

| 1-Formyl-2,2-dimethylhydrazine | C3H8N2O | DMHFA |

The identification and quantification of these products, including this compound, are crucial for assessing the environmental impact of UDMH use and for developing effective remediation strategies. researchgate.netnih.gov The presence and concentration of this compound can provide insights into the specific degradation pathways occurring in a contaminated site.

Q & A

Q. Table 1: Comparison of Acetaldehyde Detection Methods

Q. Table 2: Key Parameters for Langmuir Isotherm Optimization in Adsorption Studies

| Parameter | Value Range | Optimization Strategy | Application Example | References |

|---|---|---|---|---|

| Qₘₐₓ (mg/g) | 2.5–5.0 | Nonlinear regression of batch data | Acetaldehyde on activated carbon | |

| K (L/mg) | 0.1–0.5 | Error minimization (<5% mass balance | Binary solvent systems |

Research Gaps and Future Directions

- Standardized Biomarkers : Develop non-invasive biomarkers (e.g., salivary acetaldehyde-DNA adducts) for exposure monitoring .

- Genotoxicity Studies : Clarify dose-response relationships for oral acetaldehyde using in vitro 3D organoid models .

- Multi-Phase Adsorption : Investigate competitive adsorption in ternary systems (e.g., acetaldehyde-water-ethanol) via dynamic breakthrough experiments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.